![molecular formula C8H20Cl2N4O2Pt-4 B12873165 Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride typically involves the reaction of platinum(II) chloride with 2-[(2-aminoethyl)amino]ethanol. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions may result in the formation of new platinum(II) complexes with different ligands .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is used as a catalyst in various organic reactions. Its ability to coordinate with different ligands makes it a versatile catalyst for reactions such as hydrogenation and oxidation .
Biology
In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell division makes it a promising candidate for cancer therapy .
Medicine
In medicine, Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is being investigated for its potential use in chemotherapy. Its mechanism of action involves binding to DNA and disrupting the replication process, leading to cell death .
Industry
In the industrial sector, this compound is used in the production of various platinum-based materials and catalysts. Its stability and reactivity make it suitable for use in high-performance applications .
Mecanismo De Acción
The mechanism of action of Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death . The molecular targets include DNA and various proteins involved in the replication process .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based compound used in chemotherapy with a different ligand structure.
Oxaliplatin: A platinum-based drug with a unique ligand structure that provides different pharmacokinetic properties.
Uniqueness
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum-based compounds. Its ability to form stable complexes with various ligands makes it a versatile compound for different applications .
Propiedades
Fórmula molecular |
C8H20Cl2N4O2Pt-4 |
|---|---|
Peso molecular |
470.26 g/mol |
Nombre IUPAC |
2-azanidylethyl(2-hydroxyethyl)azanide;platinum(2+);dichloride |
InChI |
InChI=1S/2C4H10N2O.2ClH.Pt/c2*5-1-2-6-3-4-7;;;/h2*5,7H,1-4H2;2*1H;/q2*-2;;;+2/p-2 |
Clave InChI |
BENAMMTUBMYVRH-UHFFFAOYSA-L |
SMILES canónico |
C(C[N-]CCO)[NH-].C(C[N-]CCO)[NH-].[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-6-thiol](/img/structure/B12873085.png)
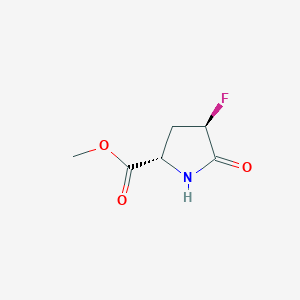
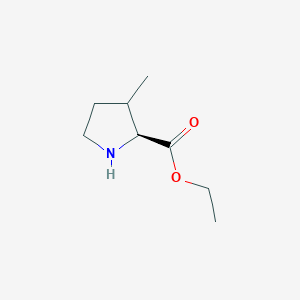

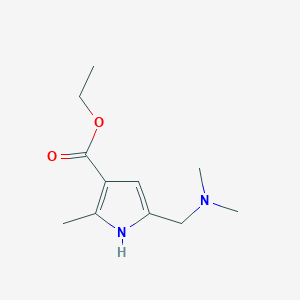
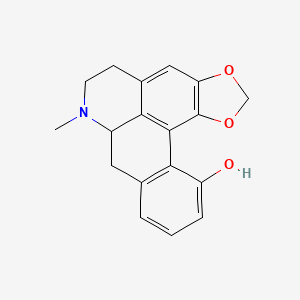

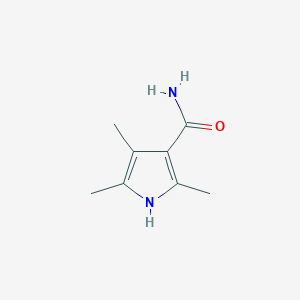

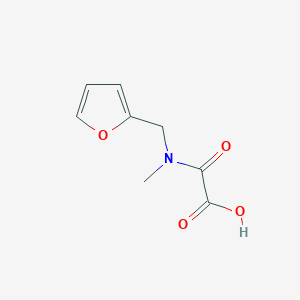
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)
